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Welcome to the technical support center for researchers working with ENO4 knockout models.
This resource provides troubleshooting guidance and answers to frequently asked questions to
help you improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQS)

Q1: What is the function of ENO4?

ENO4, or Enolase 4, is a protein primarily known for its predicted role as a phosphopyruvate
hydratase in the glycolytic pathway.[1] It is thought to be involved in cilium organization and
flagellated sperm motility.[1] Studies on ENO4 knockout mouse models have demonstrated its
crucial role in male fertility, where its absence leads to structural defects in sperm and reduced
motility.[2][3][4]

Q2: What are the expected phenotypes of an ENO4 knockout?

Based on studies in mice, a complete knockout of ENO4 is associated with male infertility.[2][3]
[4] Phenotypes observed in Eno4 knockout mice include:

e Abnormal sperm morphology[4]
e Reduced sperm number and motility[2][3]

Q3: Is there any information on ENO4 protein expression?
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The Human Protein Atlas provides some data on ENO4 protein expression, indicating distinct
expression in motile cilia.[5][6][7] For detailed expression profiles in specific tissues and cell
lines, it is recommended to consult resources like the Human Protein Atlas and perform
preliminary expression analysis in your model system.

Troubleshooting Guide

Low knockout efficiency is a common challenge in CRISPR-Cas9 experiments.[8] This guide
addresses potential issues and provides solutions to enhance the success rate of your ENO4
knockout experiments.

Problem 1: Low or No Knockout Efficiency

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.proteinatlas.org/ENSG00000188316-ENO4
https://v22.proteinatlas.org/ENSG00000188316-ENO4
https://www.proteinatlas.org/ENSG00000188316-ENO4/tissue
https://www.biosynsis.com/blog/troubleshooting-low-knockout-efficiency-in-crispr-experiments/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Possible Cause

Recommended Solution

Explanation

Suboptimal sgRNA Design

Design and test 2-3 different
sgRNAs targeting critical
exons of the ENO4 gene.[9]
Utilize online design tools that
predict on-target activity and
minimize off-target effects.[10]
[11][12][13][14][15]

The efficiency of CRISPR-
Cas9 editing is highly
dependent on the guide RNA
sequence.[8] Targeting early
exons is often recommended

for a complete knockout.[11]

Inefficient Delivery of CRISPR

Components

Optimize your transfection or
electroporation protocol for the
specific cell line you are using.
Consider using different
delivery methods, such as
lipid-based transfection
reagents or electroporation, to
find the most effective one for

your cells.[10]

The method of delivering Cas9
and sgRNA into cells
significantly impacts editing
efficiency. Different cell types
have varying susceptibility to
different delivery methods.[10]

Cell Line Specificity

Perform a literature search to
see if your cell line is known to
be difficult to transfect or has a
low efficiency of non-
homologous end joining
(NHEJ). If so, you may need to
screen more clones or

consider a different cell line.

Some cell lines are inherently
more resistant to genetic

modification.[8]

Low Expression of Cas9 and
sgRNA

Ensure that the promoters
driving Cas9 and sgRNA
expression are active in your
cell type. For plasmid-based
systems, verify the integrity
and concentration of your

plasmids.

Adequate expression of both
Cas9 and sgRNA is necessary
for efficient genome editing.
[10]
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Problem 2: Difficulty in Isolating Positive Knockout

Clones

Possible Cause

Recommended Solution

Explanation

Mosaicism in the Edited

Population

After transfection, perform
single-cell cloning to isolate
individual cell lines.[16][17][18]
[19][20] This can be achieved
through limiting dilution or
fluorescence-activated cell
sorting (FACS).[16][17][18]

The initial cell population after
CRISPR editing will be a mix of
wild-type, heterozygous, and
homozygous knockout cells.
Isolating single clones is
essential to obtain a pure

knockout cell line.[16]

Cell Viability Issues Post-
Transfection

Optimize the amount of
plasmid DNA and transfection
reagent to minimize toxicity.
[21] Ensure cells are at an
optimal confluency (50-70%)

before transfection.[21]

High concentrations of foreign
DNA and transfection reagents
can be toxic to cells, leading to
poor survival and difficulty in

isolating clones.[10][21]

Problem 3: Inconsistent or Unclear Validation Results
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Possible Cause

Recommended Solution

Explanation

Ambiguous PCR or

Sequencing Results

Design PCR primers that flank
the target site to detect
insertions or deletions (indels).
Use Sanger sequencing to
confirm the specific mutations

in your clonal cell lines.

PCR followed by sequencing is
the gold standard for
confirming genetic
modifications at the DNA level.

Inconclusive Western Blot

Results

Ensure your antibody is
specific to ENO4 and validated
for Western blotting. Use a
wild-type cell lysate as a
positive control and a validated
knockout lysate (if available)
as a negative control.[22][23]
Consider that a frameshift
mutation may lead to a
truncated protein that might
still be detectable by an
antibody targeting the N-

terminus.[22]

Western blotting confirms the
absence of the target protein,
which is the ultimate goal of a
knockout experiment.[22][23]
[24] Proper controls are crucial
for interpreting the results

correctly.[22]

Discrepancy between

Genotype and Phenotype

A frameshift mutation does not
always lead to a complete loss
of protein function. A truncated
or altered protein may still
have some residual activity.
[22] Perform functional assays
relevant to ENO4's role (e.g.,
motility assays in relevant cell
types) to confirm the loss of

function.

Genotypic confirmation of a
knockout should always be
complemented with phenotypic
or functional validation to
ensure the desired biological

effect has been achieved.[22]

Quantitative Data Summary

While specific quantitative data on the efficiency of generating ENO4 knockout models is not

widely available in published literature, the efficiency of CRISPR-Cas9-mediated knockout, in
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general, can vary significantly depending on the cell type, delivery method, and sgRNA design.
The table below presents a general overview of expected efficiencies based on different
factors.

Typical Efficiency
Parameter Factor References
Range

) Optimized (high on-
SgRNA Design 50-90% [25][26][27]
target score)

Suboptimal <20% [8]
_ Electroporation
Delivery Method o 60-90% [10]
(optimized)
Lipid-based
_ 30-70% [10]
Transfection

Easy-to-transfect
Cell Type >80% [25][26]
(e.g., HEK293T)

Difficult-to-transfect
. 10-50% [25][26]
(e.g., primary cells)

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ENO4

This protocol provides a general workflow for generating ENO4 knockout cell lines using
CRISPR-Cas?9.

e SgRNA Design and Cloning:

o Design 2-3 sgRNAs targeting an early exon of the ENO4 gene using a validated online
tool.[11][12][13][14][15]

o Synthesize and clone the sgRNAs into a suitable expression vector containing the Cas9
nuclease.

e Transfection:
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o Culture your target cells to 50-70% confluency.[21]

o Transfect the cells with the Cas9/sgRNA expression vector using an optimized protocol for
your cell line (e.g., lipofection or electroporation).

» Single-Cell Cloning:

o 48-72 hours post-transfection, harvest the cells.

o Perform single-cell cloning by limiting dilution or FACS into 96-well plates.[16][18]
o Expansion and Screening:

o Allow single cells to form colonies.

o Expand the colonies and screen for ENO4 knockout at the genomic level using PCR and
Sanger sequencing.

Protocol 2: Validation of ENO4 Knockout by Western
Blot

This protocol details the steps to confirm the absence of ENO4 protein in your knockout clones.
» Protein Extraction:

o Lyse wild-type and putative ENO4 knockout cells in RIPA buffer supplemented with
protease inhibitors.

o Quantify protein concentration using a BCA assay.

o SDS-PAGE and Transfer:
o Separate 20-30 pg of protein lysate on an SDS-PAGE gel.[28]
o Transfer the separated proteins to a PVDF membrane.[23]

e Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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o Incubate the membrane with a validated primary antibody against ENO4 overnight at 4°C.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

» Detection:
o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

o Image the blot and confirm the absence of the ENO4 band in the knockout samples
compared to the wild-type control. A loading control (e.g., GAPDH or 3-actin) should be
used to ensure equal protein loading.
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Caption: Experimental workflow for generating and validating ENO4 knockout cell lines.
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Caption: Troubleshooting logic for improving ENO4 knockout efficiency.
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Caption: Putative signaling pathway involving ENO4 in relation to sperm function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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